2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound with different reagents and under different conditions .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like acidity or basicity, reactivity, etc .Scientific Research Applications
- Several derivatives of this compound have demonstrated antimicrobial activity. For instance, compound 12 exhibited significant inhibitory effects against various organisms, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
- 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a selective inhibitor of protein kinase C (PKC) .
Antimicrobial Properties
Protein Kinase Inhibition
COVID-19 Research
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit protein kinase c (pkc) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Based on its structural similarity to other known inhibitors, it is plausible that it binds to its target protein and inhibits its activity, leading to downstream effects .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it could impact a variety of cellular processes, including cell growth and differentiation, gene expression, membrane transport, and cell cycle progression .
Result of Action
As a potential protein kinase inhibitor, it could potentially disrupt normal cellular processes, leading to various outcomes depending on the specific kinases it targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-15(14-7-3-2-4-8-14)16(17(19)23-12)18(22)21-11-13-6-5-9-20-10-13/h2-10H,11,19H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRHGWSVPWOCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
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